![molecular formula C18H20O3S B2911831 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 883793-89-3](/img/structure/B2911831.png)
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone (DMPMS) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the widely used compound 4-methylphenylsulfonyl chloride (MPSC) and has been shown to exhibit a range of interesting properties.
科学研究应用
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has been studied for its potential applications in scientific research. It has been shown to be a useful reagent in organic synthesis and has been used in the synthesis of various compounds. It has also been used in the synthesis of biologically active compounds, such as antibiotics, and has been used in the synthesis of peptides. Additionally, 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has been studied for its potential applications in drug discovery and development.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of muscle contraction and other physiological processes. By inhibiting the activity of this enzyme, 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone may be able to modulate the activity of acetylcholine and thus affect muscle contraction and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone are not yet fully understood. However, it has been shown to have a range of effects on various biochemical and physiological processes. For example, it has been shown to modulate the activity of acetylcholine, as discussed above. Additionally, it has been shown to affect the activity of other neurotransmitters, such as serotonin and dopamine. It has also been shown to affect the activity of various hormones, such as corticosteroids and thyroid hormones.
实验室实验的优点和局限性
One of the main advantages of using 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone in laboratory experiments is its relatively low cost. Additionally, it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone in laboratory experiments. For example, it is not very soluble in water and thus may not be suitable for certain types of experiments. Additionally, it may not be suitable for experiments involving long-term exposure to high temperatures or to certain organic solvents.
未来方向
The potential future directions for 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone research are numerous. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be studied for its potential applications in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be studied for its potential applications in the synthesis of other biologically active compounds, such as antibiotics or peptides. Finally, it could be studied for its potential applications in the synthesis of other compounds, such as polymers or plastics.
合成方法
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of MPSC with 1-chloro-3,4-dimethoxyphenylpropane (CDMPP) in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product, 1-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, as well as the by-product 1-chloro-3,4-dimethoxyphenylpropane. The second step involves the removal of the by-product through distillation. This can be done using a simple distillation apparatus or a more sophisticated vacuum distillation setup.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-13-4-7-15(8-5-13)22-11-10-16(19)14-6-9-17(20-2)18(12-14)21-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOGXCLDSBOYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

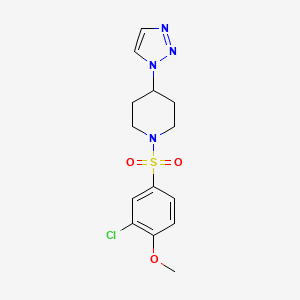

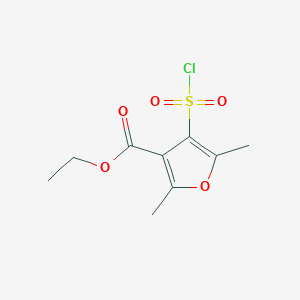

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2911753.png)
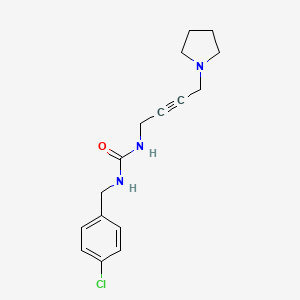
![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)

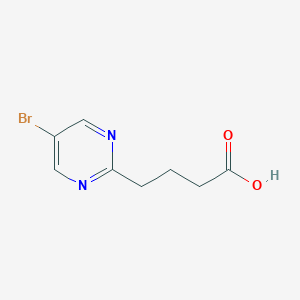
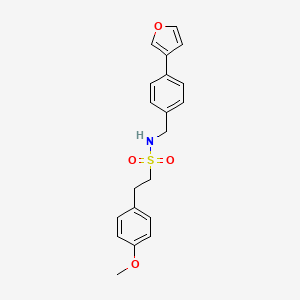

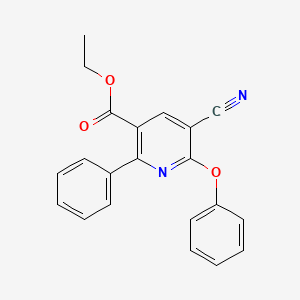
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)